Cas no 1256701-20-8 (4-(3-Acetamidopropyl)benzoic acid)

4-(3-Acetamidopropyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28274023
- 4-(3-acetamidopropyl)benzoic acid
- 1256701-20-8
- 4-(3-Acetamidopropyl)benzoic acid
-
- インチ: 1S/C12H15NO3/c1-9(14)13-8-2-3-10-4-6-11(7-5-10)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
- InChIKey: YRYBEJDXKWSQGU-UHFFFAOYSA-N
- SMILES: O=C(C)NCCCC1C=CC(C(=O)O)=CC=1
計算された属性
- 精确分子量: 221.10519334g/mol
- 同位素质量: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1.4
4-(3-Acetamidopropyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274023-0.05g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-28274023-5.0g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-28274023-10.0g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-28274023-0.1g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-28274023-10g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 10g |
$4545.0 | 2023-09-09 | ||
Enamine | EN300-28274023-1g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 1g |
$1057.0 | 2023-09-09 | ||
Enamine | EN300-28274023-5g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 5g |
$3065.0 | 2023-09-09 | ||
Enamine | EN300-28274023-1.0g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-28274023-0.25g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28274023-2.5g |
4-(3-acetamidopropyl)benzoic acid |
1256701-20-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 |
4-(3-Acetamidopropyl)benzoic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-(3-Acetamidopropyl)benzoic acidに関する追加情報
4-(3-Acetamidopropyl)benzoic Acid: A Comprehensive Overview
4-(3-Acetamidopropyl)benzoic acid, identified by the CAS number 1256701-20-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a benzoic acid moiety linked to a propyl group substituted with an acetamide functional group, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of 4-(3-Acetamidopropyl)benzoic acid in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The presence of the acetamide group imparts unique physicochemical properties to the molecule, enhancing its solubility and bioavailability, which are critical factors in drug design.
In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of benzoyl chloride with 3-acetamidopropylamine, followed by hydrolysis to yield the desired product. This method has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.
The structural versatility of 4-(3-Acetamidopropyl)benzoic acid has also led to its use in material science applications. For instance, it has been employed as a precursor in the synthesis of polymeric materials with tailored properties, such as enhanced mechanical strength and thermal stability. These materials hold promise for use in advanced composites and electronic devices.
From an environmental perspective, researchers have investigated the biodegradation pathways of 4-(3-Acetamidopropyl)benzoic acid. Studies suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its environmental footprint. This is particularly important for industries seeking sustainable chemical solutions.
In conclusion, 4-(3-Acetamidopropyl)benzoic acid, with its unique structure and diverse applications, continues to be a focal point in chemical research. Its role as an intermediate in drug development and material science underscores its significance in advancing modern technologies. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its importance in the scientific community.
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